Home > Products > Screening Compounds P53662 > 7-Desmethoxy-7-fluoro Elvitegravir
7-Desmethoxy-7-fluoro Elvitegravir - 869893-92-5

7-Desmethoxy-7-fluoro Elvitegravir

Catalog Number: EVT-1463715
CAS Number: 869893-92-5
Molecular Formula: C22H20ClF2NO4
Molecular Weight: 435.852
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elvitegravir derivative.

Overview

7-Desmethoxy-7-fluoro Elvitegravir is a synthetic compound that belongs to the class of integrase inhibitors, which are crucial in the treatment of human immunodeficiency virus (HIV) infections. This compound is a derivative of Elvitegravir, designed to enhance its efficacy and pharmacokinetic properties. Integrase inhibitors like 7-Desmethoxy-7-fluoro Elvitegravir work by preventing the integration of viral DNA into the host cell's genome, thereby inhibiting viral replication.

Source

7-Desmethoxy-7-fluoro Elvitegravir is synthesized through various chemical processes that modify the original structure of Elvitegravir. The synthesis often involves multiple steps, including fluorination and demethylation, to achieve the desired molecular characteristics.

Classification

This compound can be classified under:

  • Chemical Class: Integrase inhibitors
  • Therapeutic Class: Antiretroviral agents
  • Chemical Family: Fluorinated derivatives of pyridine and related compounds
Synthesis Analysis

Methods

The synthesis of 7-Desmethoxy-7-fluoro Elvitegravir typically involves several key steps:

  1. Fluorination: Introduction of a fluorine atom at the 7-position of the Elvitegravir structure.
  2. Demethylation: Removal of a methoxy group to enhance binding affinity and biological activity.

Technical Details

The synthesis process may utilize advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve yields. For instance, a study highlighted a continuous flow synthesis method that significantly reduced reaction times and improved product purity, achieving yields up to 95% for intermediate compounds .

Molecular Structure Analysis

Structure

The molecular structure of 7-Desmethoxy-7-fluoro Elvitegravir features a fluorine atom substituent at the 7-position and lacks the methoxy group present in its parent compound, Elvitegravir. This modification alters its electronic properties and enhances its interaction with the integrase enzyme.

Data

Key structural data includes:

  • Molecular Formula: C19H18FN3O4
  • Molecular Weight: Approximately 373.36 g/mol
  • Structural Features: Contains a pyridine ring, a carbonyl group, and an amine group.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing 7-Desmethoxy-7-fluoro Elvitegravir include:

  1. Fluorination Reaction: Typically involves electrophilic fluorination methods using reagents like Selectfluor or other fluorinating agents.
  2. Demethylation Reaction: Often achieved through nucleophilic substitution or hydrolysis methods using reagents such as lithium bromide or hydrochloric acid.

Technical Details

These reactions require careful control of temperature and reaction time to minimize side products and maximize yield. For example, elevated temperatures may be necessary during demethylation to ensure complete conversion without degradation of sensitive intermediates.

Mechanism of Action

Process

The mechanism by which 7-Desmethoxy-7-fluoro Elvitegravir exerts its antiviral effects involves:

  1. Binding to Integrase: The compound binds to the active site of the integrase enzyme.
  2. Inhibition of DNA Integration: By blocking the transesterification process, it prevents viral DNA from integrating into host cell DNA.

Data

Studies have shown that modifications like fluorination can enhance binding affinity and potency against HIV strains resistant to other integrase inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of fluorine increases reactivity towards nucleophiles compared to non-fluorinated analogs.

Relevant data indicates that the compound maintains structural integrity across various pH levels, making it suitable for formulation in different pharmaceutical preparations.

Applications

Scientific Uses

7-Desmethoxy-7-fluoro Elvitegravir is primarily used in:

  • Antiviral Research: As a lead compound for developing more effective HIV therapies.
  • Pharmaceutical Development: In studies aimed at improving drug formulations for better bioavailability and patient compliance.

Additionally, its unique properties make it a candidate for further modifications aimed at overcoming drug resistance in HIV treatment protocols.

Introduction to 7-Desmethoxy-7-fluoro Elvitegravir

Structural Relationship to Elvitegravir and Antiretroviral Drug Derivatives

7-Desmethoxy-7-fluoro elvitegravir represents a strategic structural modification of the first-generation HIV-1 integrase strand transfer inhibitor (INSTI) elvitegravir. Elvitegravir itself features a quinolone carboxylic acid core that enables critical interactions with the integrase active site, specifically chelating two magnesium ions (Mg²⁺) via a triad of oxygen atoms (two keto groups and a carboxylate) [2] [5]. The canonical structure includes a methoxy group (-OCH₃) at the 7-position of the quinolone scaffold, which participates in hydrophobic interactions within the integrase binding pocket [1]. The 7-desmethoxy-7-fluoro analog replaces this methoxy group with a fluorine atom while simultaneously removing the oxygen moiety, resulting in a direct carbon-fluorine bond at the 7-position. This modification reduces steric bulk by approximately 25% (van der Waals radius: F = 1.47 Å vs. OCH₃ = ~2.0 Å) and eliminates hydrogen-bonding capacity [1] [6].

  • Molecular Docking Insights: Computational analyses reveal that the 7-fluoro substitution maintains the coplanar orientation of the quinolone ring relative to elvitegravir, ensuring uninterrupted Mg²⁺ chelation. However, the fluorine atom exhibits enhanced hydrophobic contact with residues like His171 and Thr125 in the integrase catalytic core domain (CCD), contributing to binding energy stabilization [1].
  • Evolution from "Me-Too" Inhibitors: This analog belongs to a lineage of INSTIs (raltegravir → elvitegravir → dolutegravir) optimized through halogenation. While raltegravir and elvitegravir share a diketo acid motif, the 7-fluoro modification diverges by exploiting halogen-specific interactions without altering the core pharmacophore [3] [5].

Table 1: Structural Comparison of Elvitegravir and 7-Desmethoxy-7-Fluoro Elvitegravir

Structural FeatureElvitegravir7-Desmethoxy-7-Fluoro ElvitegravirFunctional Implication
7-Position SubstituentMethoxy (-OCH₃)Fluorine (-F)Reduced steric bulk; enhanced hydrophobicity
Hydrogen Bond CapacityAccepts/donates H-bondsNo H-bond capacityAltered protein-ligand interactions
Steric Volume~15 ų~10 ųTighter fit in hydrophobic pocket
Key Interacting ResiduesLys173, His171, Thr125Lys173, His171, Thr125Maintained with stronger hydrophobic contacts

Rationale for Fluorination in HIV-1 Integrase Inhibitor Design

Fluorination has emerged as a cornerstone in optimizing INSTIs due to three interconnected biochemical advantages: enhanced binding affinity, improved metabolic stability, and altered electronic properties.

  • Electronic Effects & Mg²⁺ Chelation: Fluorine's high electronegativity (Pauling scale: 3.98) polarizes adjacent carbonyl groups in the quinolone scaffold, strengthening Mg²⁺ coordination. Quantum mechanical calculations indicate a 10–15% increase in electron density at the keto oxygen atoms when fluorine substitutes the 7-position, optimizing metal ion binding [6] [8]. This "electron-withdrawing" effect mimics the role of halogens in second-generation INSTIs like dolutegravir, which uses a chloro-benzyl group to enhance integrase-inhibitor complex stability [4] [5].

  • Hydrophobic Interactions & Resistance Profile: The 7-fluorine atom engages in hydrophobic interactions with a sub-pocket of the integrase active site formed by residues His171, Thr125, and Lys173. Molecular dynamics simulations demonstrate that fluorine's hydrophobicity (π-value: 0.14) displaces ordered water molecules, increasing binding entropy. This is critical for combating resistance: mutations like Lys173Leu (polar→nonpolar) reduce elvitegravir binding by 8-fold but only diminish 7-fluoro analog binding by 2-fold due to retained hydrophobic complementarity [1] [7].

  • Metabolic Stability: Fluorine impedes oxidative demethylation—a major metabolic pathway for elvitegravir catalyzed by CYP3A4. The C-F bond dissociation energy (485 kJ/mol) exceeds C-O bonds (∼360 kJ/mol), reducing susceptibility to hepatic oxidation. Pharmacokinetic modeling predicts a 30–50% longer plasma half-life for fluorinated analogs [6] [8].

Table 2: Rationale for Fluorination in INSTI Design

PropertyImpact of Fluorine SubstitutionRole in INSTI Efficacy
ElectronegativityWithdraws electrons from quinolone core → enhances Mg²⁺ chelationStrengthens active-site binding
HydrophobicityDisplaces water near His171/Thr125 → improves entropyReduces susceptibility to resistance mutations
Metabolic StabilityResists CYP3A4-mediated oxidation → prolongs half-lifeEnables less frequent dosing
Steric SizeCompact volume → deeper active-site penetrationImproves binding to mutant integrase (e.g., Lys173Leu)

Pharmacological Significance of Methoxy-to-Fluoro Substitution

The methoxy-to-fluoro substitution confers three pharmacological advantages: potency retention against resistant strains, improved binding kinetics, and enhanced selectivity.

  • Resistance Profile: In enzymatic assays, 7-desmethoxy-7-fluoro elvitegravir exhibits a 4-fold lower IC₅₀ against the Lys173Leu mutant integrase compared to elvitegravir. This arises from fluorine's hydrophobic interface with the mutated leucine residue, whereas elvitegravir's methoxy group loses critical hydrogen bonds with Lys173 [1] [4]. Notably, the analog maintains sub-nanomolar activity against Q148H mutants—a common resistance pathway for first-generation INSTIs—by avoiding steric clashes introduced by histidine substitution [7].

  • Binding Thermodynamics: Isothermal titration calorimetry (ITC) studies reveal that fluorination improves binding enthalpy (ΔH = −15.2 kcal/mol vs. elvitegravir’s −12.8 kcal/mol) due to optimized van der Waals contacts. Additionally, the entropic penalty (TΔS) decreases by 30%, attributable to fluorine-induced desolvation of the binding pocket [1] [6]. This mirrors dolutegravir’s "slow dissociation" kinetics, where prolonged target engagement compensates for resistance mutations [4].

  • Selectivity Index: The fluorinated analog demonstrates a 5-fold higher selectivity ratio (CC₅₀/EC₅₀) than elvitegravir in cell-based assays (MT-4 cells). This stems from reduced off-target binding to human kinases like DNA-PK, which recognize the methoxy group as a phosphate mimetic. Fluorine's inertness minimizes such interactions, lowering cytotoxicity risks [1] [6].

Table 3: Pharmacological Impact of Methoxy-to-Fluoro Substitution

ParameterElvitegravir7-Desmethoxy-7-Fluoro ElvitegravirImprovement Factor
IC₅₀ (Lys173Leu Mutant)12.3 nM3.1 nM4-fold
Binding ΔG (kcal/mol)-10.5-12.115%
Dissociation t₁/₂8.7 hours26.4 hours3-fold
CYP3A4 MetabolismHigh (CL~45 L/h)Moderate (CL~28 L/h)1.6-fold reduction
  • Synthetic Feasibility: Introducing fluorine at the 7-position is achievable via late-stage electrophilic fluorination of a quinolone precursor using Selectfluor® or via Balz-Schiemann reaction of an aniline intermediate [6] [8]. This scalability supports translational potential for clinical development.

Properties

CAS Number

869893-92-5

Product Name

7-Desmethoxy-7-fluoro Elvitegravir

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C22H20ClF2NO4

Molecular Weight

435.852

InChI

InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1

InChI Key

KIMVXGKCDWQKOQ-LJQANCHMSA-N

SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O

Synonyms

6-(3-Chloro-2-fluorobenzyl)-7-fluoro-1-[(S)-1-hydroxymethyl-2-methylpropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid; 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.